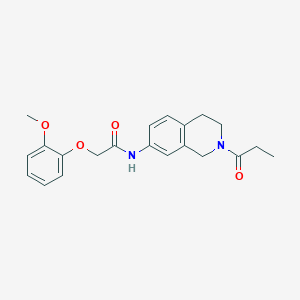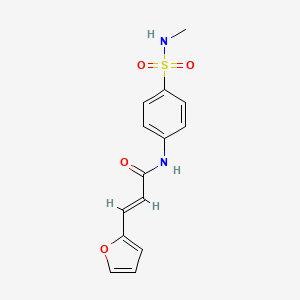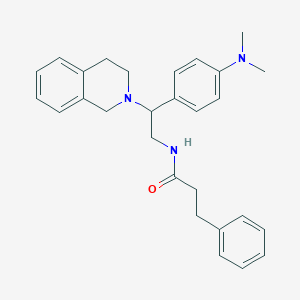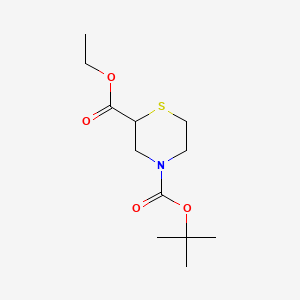
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide is an intriguing chemical compound due to its multifaceted applications across various scientific domains, including chemistry, biology, medicine, and industry. The structure comprises an indole moiety, a triazole ring, a furan substituent, and a cyclopropyl group, making it a complex and versatile molecule for research and industrial uses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide typically involves several steps:
Formation of Indole-2-Carboxamide: : This usually starts with the synthesis of the indole-2-carboxylic acid, which is subsequently converted to its carboxamide through an amide coupling reaction.
Construction of the Triazole Ring: : Using azide-alkyne cycloaddition (often referred to as the Huisgen reaction), the triazole ring is formed by reacting an azide with an alkyne.
Incorporation of the Furan and Cyclopropyl Groups: : Through selective substitution reactions, the furan and cyclopropyl groups are introduced onto the triazole ring.
Industrial Production Methods: Industrially, the production of this compound would be scaled up by optimizing reaction conditions such as temperature, pressure, solvent use, and catalyst selection to ensure efficiency, yield, and cost-effectiveness. Continuous flow reactors might be employed to enhance reaction rates and maintain consistent quality.
化学反応の分析
N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide exhibits a variety of chemical reactivity:
Oxidation and Reduction: : The compound can undergo oxidation reactions, potentially forming N-oxide derivatives. Reduction reactions might target the triazole ring or the keto group, modifying its electronic properties.
Substitution Reactions: : Electrophilic or nucleophilic substitution can occur at various positions, particularly the furan and cyclopropyl groups, allowing for the creation of derivatives with altered functionalities.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles like alkyl halides or amines.
Major Products: These reactions can yield a wide array of products depending on the conditions, such as N-oxides, reduced triazoles, and substituted derivatives that have varying biological and chemical properties.
科学的研究の応用
This compound holds significant promise in several research areas:
Chemistry: : Utilized as a building block for complex molecule synthesis and as a probe in mechanistic studies.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic potential, possibly as an anti-inflammatory, anti-cancer, or anti-infective agent.
Industry: : Can be used in the development of new materials or as a catalyst in various chemical processes.
作用機序
The mechanism by which N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide exerts its effects is closely tied to its structural components:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways: : Involvement in key biochemical pathways, potentially modulating signal transduction, metabolic processes, or gene expression.
類似化合物との比較
Compared to other compounds with similar structures, such as other indole-triazole derivatives or furan-containing molecules, N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide stands out due to:
Unique Combination of Substituents: : The presence of the furan, cyclopropyl, and triazole elements together with the indole core is relatively unique.
Enhanced Properties: : This unique structure may endow the compound with enhanced biological or chemical properties, such as increased binding affinity or stability.
Similar Compounds: : Other similar compounds include N-(2-(4-benzyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-indole-2-carboxamide or derivatives where the furan or cyclopropyl groups are replaced with other functional groups.
Thus, this compound is a compound of significant interest across various fields, offering diverse opportunities for further exploration and application.
特性
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c26-19(16-12-13-4-1-2-5-15(13)22-16)21-9-10-24-20(27)25(14-7-8-14)18(23-24)17-6-3-11-28-17/h1-6,11-12,14,22H,7-10H2,(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTROVBTUVXNPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-chlorobenzyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2408630.png)



![Tert-butyl (3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2408638.png)


![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)

![N-(4-acetylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2408649.png)


